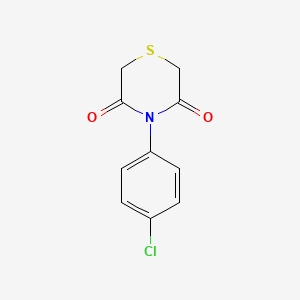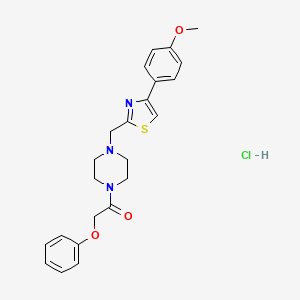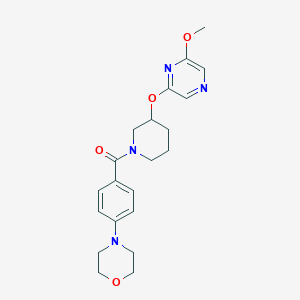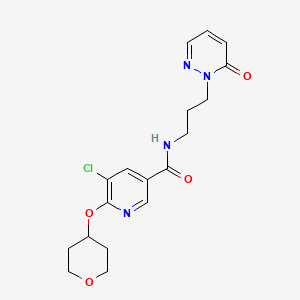![molecular formula C13H14ClN3O5S2 B2712260 ethyl 2-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate CAS No. 899966-10-0](/img/structure/B2712260.png)
ethyl 2-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of thiazole . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Molecular Structure Analysis
The molecular formula of this compound is C13H14ClN3O5S2 . It has an average mass of 391.850 Da and a mono-isotopic mass of 391.006348 Da .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that thiazole derivatives have been used in various chemical reactions due to their diverse biological activities .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
- Synthesis of Antimicrobial Agents: Research has demonstrated the synthesis of formazans from a Mannich base of thiadiazole derivatives, showing moderate antimicrobial activity against bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014). Similarly, other studies have synthesized thiazole substituted coumarins and 4‐Oxo‐thiazolidine derivatives with significant antimicrobial evaluations (Parameshwarappa et al., 2009), (Patel et al., 2009).
Anticancer and Insecticidal Applications
- Potential Anticancer Agents: Compounds synthesized from related chemical structures have been evaluated for their effects on the proliferation and mitotic index of cultured L1210 cells, showing promise as anticancer agents (Temple et al., 1983).
- Insecticidal Properties: Studies have also explored the synthesis of heterocycles incorporating a thiadiazole moiety, assessing their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Synthesis and Characterization for Organic Synthesis
- Organic Synthesis Methodologies: The synthesis of novel imines and thiazolidinones, as well as the synthesis of highly functionalized [1,4]-thiazines, illustrates the utility of similar compounds in organic chemistry, highlighting their roles in the development of new synthesis methodologies (Reddy & Krupadanam, 2010), (Indumathi et al., 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-[[2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O5S2/c1-2-22-12(19)6-15-11(18)7-23-13-16-9-4-3-8(14)5-10(9)24(20,21)17-13/h3-5H,2,6-7H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAKOKKJDAPEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-Dihydroxyphenyl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylethanone](/img/structure/B2712178.png)

![N-(2-furylmethyl)-2-[2-(4-methylphenyl)-4-(phenylsulfonyl)imidazol-5-ylthio]ac etamide](/img/structure/B2712180.png)
![2-[(4-Methoxyphenyl)methyl]pyridine](/img/structure/B2712181.png)
![1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B2712183.png)
![[1-(3-Methoxypyridin-2-yl)cyclopropyl]methanamine](/img/structure/B2712185.png)


![N-(1-cyanocyclohexyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2712190.png)
![7-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2712191.png)



